![molecular formula C17H15ClN2OS B5796795 N-[2-(1,3-benzothiazol-2-yl)-4-chlorophenyl]butanamide](/img/structure/B5796795.png)
N-[2-(1,3-benzothiazol-2-yl)-4-chlorophenyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1,3-benzothiazol-2-yl)-4-chlorophenyl]butanamide, also known as BTA-1, is a chemical compound that has gained attention for its potential applications in scientific research. BTA-1 is a synthetic molecule that was first developed in the early 2000s and has since been studied for its ability to modulate the activity of certain ion channels in the body. In
Mecanismo De Acción
The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)-4-chlorophenyl]butanamide involves its interaction with the voltage-gated potassium channel. Specifically, this compound has been shown to bind to a specific site on the channel known as the S5-S6 linker, which is involved in the opening and closing of the channel. By binding to this site, this compound can modulate the activity of the channel and alter the flow of ions across the cell membrane.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its modulation of the voltage-gated potassium channel. By altering the flow of ions across the cell membrane, this compound can affect the excitability of neurons and other cells. This modulation has potential applications in the treatment of neurological disorders such as epilepsy and neuropathic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[2-(1,3-benzothiazol-2-yl)-4-chlorophenyl]butanamide for lab experiments is that it is a synthetic compound that can be easily produced in large quantities. Additionally, the compound has been well-characterized in terms of its synthesis, structure, and mechanism of action, which makes it a useful tool for studying the activity of voltage-gated potassium channels. However, one limitation of this compound is that it is a relatively new compound and has not been extensively studied in vivo. More research is needed to fully understand its potential applications and limitations.
Direcciones Futuras
There are several future directions for research on N-[2-(1,3-benzothiazol-2-yl)-4-chlorophenyl]butanamide. One area of interest is the development of new compounds that are based on the structure of this compound and have improved potency and selectivity for the voltage-gated potassium channel. Additionally, further studies are needed to determine the potential applications of this compound in the treatment of neurological disorders such as epilepsy and neuropathic pain. Finally, more research is needed to fully understand the biochemical and physiological effects of this compound and its potential limitations for lab experiments.
Métodos De Síntesis
The synthesis of N-[2-(1,3-benzothiazol-2-yl)-4-chlorophenyl]butanamide involves a multi-step process that begins with the reaction of 2-aminobenzothiazole with 4-chlorobenzoyl chloride to form the intermediate 2-(4-chlorobenzoyl)-1,3-benzothiazole. This intermediate is then reacted with butanoyl chloride to form the final product, this compound. The synthesis of this compound has been reported in several scientific journals, and the compound is commercially available from a number of chemical suppliers.
Aplicaciones Científicas De Investigación
N-[2-(1,3-benzothiazol-2-yl)-4-chlorophenyl]butanamide has been studied for its potential applications in scientific research, particularly in the field of ion channel modulation. Ion channels are proteins that are found in cell membranes and play a critical role in the regulation of cellular processes such as muscle contraction, neuronal signaling, and hormone secretion. This compound has been shown to modulate the activity of a specific type of ion channel known as the voltage-gated potassium channel, which is involved in the regulation of neuronal excitability. This modulation has potential applications in the treatment of neurological disorders such as epilepsy and neuropathic pain.
Propiedades
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)-4-chlorophenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2OS/c1-2-5-16(21)19-13-9-8-11(18)10-12(13)17-20-14-6-3-4-7-15(14)22-17/h3-4,6-10H,2,5H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZAAXOMUCZIDKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C=C(C=C1)Cl)C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(methylthio)phenyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B5796718.png)
![1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxybenzyl)-N-methylmethanamine](/img/structure/B5796730.png)
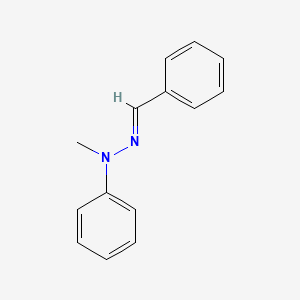
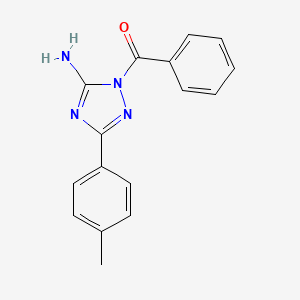
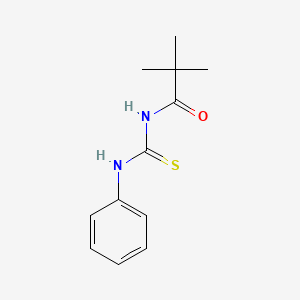

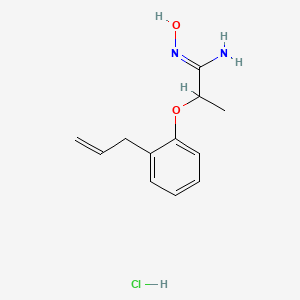
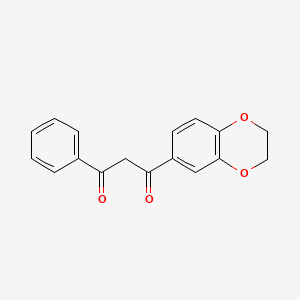
![2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5796786.png)
![2-bromo-N-[(2-pyrimidinylamino)carbonothioyl]benzamide](/img/structure/B5796787.png)
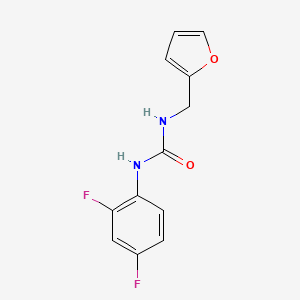
![3-chloro-4-methoxy-N-[(1,3-thiazol-2-ylamino)carbonothioyl]benzamide](/img/structure/B5796821.png)
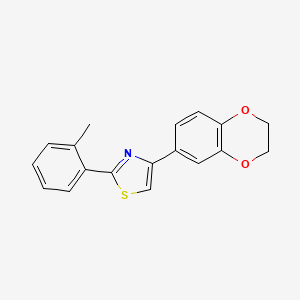
![N-(2,5-dimethoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5796831.png)